REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].C(=O)([O-])[O-].[K+].[K+].[CH3:16][O:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22]Cl)=[CH:20][CH:19]=1>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([O:9][CH2:22][C:21]2[CH:24]=[CH:25][C:18]([O:17][CH3:16])=[CH:19][CH:20]=2)[CH:5]=[CH:6][C:7]=1[F:8] |f:1.2.3|
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Name
|
|
Quantity
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2.18 g
|
Type
|
reactant
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Smiles
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BrC=1C=C(C=CC1F)O
|
Name
|
|
Quantity
|
3.15 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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15 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
1.55 mL
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Type
|
reactant
|
Smiles
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COC1=CC=C(CCl)C=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The mixture was stirred at room temperature for 10 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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On completion of the addition the reaction
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Type
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TEMPERATURE
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Details
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was heated at 60° C. under nitrogen for 15 hours
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Duration
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15 h
|
Type
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CUSTOM
|
Details
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The cooled reaction mixture
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Type
|
CUSTOM
|
Details
|
was quenched with water (50 mL)
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (3×50 mL)
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Type
|
WASH
|
Details
|
The combined extracts were washed with 1M aqueous NaOH solution (50 mL) and brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous MgSO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
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Smiles
|
BrC1=C(C=CC(=C1)OCC1=CC=C(C=C1)OC)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |